1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine
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Overview
Description
1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine is a chemical compound that belongs to the class of imidazole derivatives. This compound is characterized by the presence of a difluorobenzyl group attached to an imidazole ring. Imidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Preparation Methods
The synthesis of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine typically involves the reaction of 2,6-difluorobenzyl chloride with imidazole in the presence of a base. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction conditions may vary depending on the desired yield and purity of the product. Industrial production methods often involve the use of continuous flow reactors to optimize the reaction conditions and improve the efficiency of the synthesis process .
Chemical Reactions Analysis
1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the difluorobenzyl group can be replaced by other nucleophiles.
Cyclization: The imidazole ring can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various pharmaceuticals, including antiepileptic drugs like rufinamide.
Organic Synthesis: It serves as an intermediate in the synthesis of other complex organic molecules.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions.
Industrial Applications: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine involves its interaction with specific molecular targets and pathways. In the case of its use as an antiepileptic drug, the compound modulates the activity of sodium channels, prolonging the inactive state of the channel and thereby reducing neuronal excitability . This mechanism is crucial for its anticonvulsant properties.
Comparison with Similar Compounds
1-(2,6-Difluorobenzyl)-1h-imidazol-2-amine can be compared with other imidazole derivatives such as:
1-(2,6-Difluorobenzyl)-1h-1,2,3-triazole-4-carboxylic acid: This compound is structurally similar but contains a triazole ring instead of an imidazole ring.
2,6-Difluorobenzyl chloride: This compound is a precursor in the synthesis of this compound and is used in various organic synthesis reactions.
The uniqueness of this compound lies in its specific biological activity and its role as a key intermediate in the synthesis of important pharmaceuticals.
Properties
Molecular Formula |
C10H9F2N3 |
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Molecular Weight |
209.20 g/mol |
IUPAC Name |
1-[(2,6-difluorophenyl)methyl]imidazol-2-amine |
InChI |
InChI=1S/C10H9F2N3/c11-8-2-1-3-9(12)7(8)6-15-5-4-14-10(15)13/h1-5H,6H2,(H2,13,14) |
InChI Key |
CBXAUTGRKZLYDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CN2C=CN=C2N)F |
Origin of Product |
United States |
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